Thulium(III) trifluoromethanesulfonate xhydrate

Description

Thulium(III) trifluoromethanesulfonate xhydrate (Tm(CF₃SO₃)₃·xH₂O) is a rare-earth metal triflate salt with the CAS number 141478-68-4 . It is a white crystalline powder with a molecular weight of 616.14 g/mol (anhydrous basis) and a purity of ≥98% . As a Lewis acid catalyst, it is utilized in organic synthesis, particularly in asymmetric reactions such as Friedel-Crafts alkylations and cycloadditions .

Structure

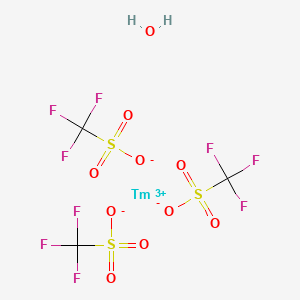

3D Structure of Parent

Properties

Molecular Formula |

C3H2F9O10S3Tm |

|---|---|

Molecular Weight |

634.2 g/mol |

IUPAC Name |

thulium(3+);trifluoromethanesulfonate;hydrate |

InChI |

InChI=1S/3CHF3O3S.H2O.Tm/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3 |

InChI Key |

GNTRJGFAEDRVDX-UHFFFAOYSA-K |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Tm+3] |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Metal/Oxide Reaction

- Starting Materials: Thulium oxide (Tm2O3) or thulium hydroxide and trifluoromethanesulfonic acid (CF3SO3H).

- Procedure: The lanthanide oxide or hydroxide is slowly added to a stoichiometric amount of triflic acid under stirring at ambient or slightly elevated temperature.

- Reaction:

$$

\text{Tm}2\text{O}3 + 6 \text{CF}3\text{SO}3\text{H} \rightarrow 2 \text{Tm}(\text{CF}3\text{SO}3)3 \cdot x\text{H}2\text{O} + 3 \text{H}_2\text{O}

$$ - Conditions: The reaction is typically carried out at room temperature to 50 °C to control hydration and avoid decomposition.

- Isolation: The product is isolated by evaporation or crystallization, yielding the xhydrate form depending on drying conditions.

Preparation via Triflate Salt Metathesis

- Starting Materials: Thulium chloride or nitrate and a soluble triflate salt such as sodium triflate.

- Procedure: An aqueous solution of thulium salt is mixed with sodium triflate solution, leading to precipitation or crystallization of thulium triflate.

- Reaction:

$$

\text{TmCl}3 + 3 \text{NaCF}3\text{SO}3 \rightarrow \text{Tm}(\text{CF}3\text{SO}3)3 + 3 \text{NaCl}

$$ - Conditions: Reaction is performed in aqueous medium at room temperature with stirring.

- Isolation: The product is filtered, washed, and dried under controlled humidity to maintain hydration.

Use of Trifluoromethanesulfonic Acid Derivatives

- Starting Materials: Triflic anhydride or trimethylsilyl triflate as triflate sources.

- Procedure: These reagents react with thulium precursors under anhydrous or controlled moisture conditions to form the triflate salt.

- Example: Trimethylsilyl triflate can be prepared by reacting triflic acid with trimethylsilanol under dry conditions, then reacted with thulium oxide.

- Conditions: Reactions are conducted under inert atmosphere (dry nitrogen or argon) at temperatures ranging from -50 °C to 70 °C depending on the step.

- Isolation: Removal of volatile by-products by distillation followed by crystallization of the triflate salt.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (Tm precursor : triflic acid) | 1:3 (stoichiometric) | Ensures complete conversion |

| Temperature | 20–70 °C | Higher temps favor faster reaction but may affect hydration |

| Reaction time | 1–10 hours | Longer times improve yield and purity |

| Atmosphere | Ambient or inert (dry N2/Ar) | Inert atmosphere preferred for anhydrous methods |

| Solvent | Water or anhydrous organic solvents | Water for direct acid reaction; organic solvents for silyl triflate methods |

| Hydration control | Controlled drying or crystallization | Determines x in xhydrate |

- The direct reaction of thulium oxide with triflic acid is the most straightforward and commonly used method, yielding high purity triflate salts with controlled hydration.

- Metathesis methods provide an alternative when starting from soluble thulium salts but require careful removal of by-products like sodium chloride to avoid contamination.

- Preparation involving trimethylsilyl triflate or triflic anhydride allows for anhydrous or low-hydration triflate salts, useful in moisture-sensitive applications. These methods require strict control of moisture and temperature and are more complex but yield highly pure products.

- The hydration state (x in xhydrate) can be tuned by drying conditions post-synthesis, affecting catalytic properties and solubility.

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct acid-metal oxide reaction | Tm2O3 + CF3SO3H | 20–50 °C, aqueous, 1–10 h | Simple, scalable, high yield | Hydration control needed |

| Salt metathesis | TmCl3 + NaCF3SO3 | Room temp, aqueous | Mild conditions, easy setup | By-product removal required |

| Triflic anhydride/silyl triflate | Tm2O3 + (CF3SO2)2O or TMSOTf | Dry, inert atmosphere, -50 to 70 °C | Anhydrous product, high purity | Complex, moisture sensitive |

The preparation of Thulium(III) trifluoromethanesulfonate xhydrate involves several well-established methods, each with specific advantages depending on the desired product form and application. The direct reaction of thulium oxide with triflic acid remains the most practical for routine synthesis, while silyl triflate methods offer routes to anhydrous salts for specialized uses. Control of reaction parameters such as temperature, molar ratios, and drying conditions is critical to obtaining high-purity products with the desired hydration state.

Chemical Reactions Analysis

Catalytic Reactions

Lewis Acid-Mediated Transformations

Thulium triflate accelerates reactions by coordinating to electron-rich substrates, enhancing their electrophilicity. Key catalytic applications include:

-

Aldol Condensation : Facilitates the formation of β-hydroxy ketones from aldehydes and ketones under mild conditions. Reaction yields exceed 85% in aprotic solvents at 25°C.

-

Friedel-Crafts Alkylation : Efficiently activates alkyl halides or epoxides for electrophilic aromatic substitution, achieving >90% regioselectivity in indole derivatives.

-

Asymmetric α-Amination : Catalyzes enantioselective amination of carbonyl compounds using azodicarboxylates, yielding chiral amines with up to 95% ee .

Table 1: Representative Catalytic Reactions

| Reaction Type | Substrates | Products | Yield (%) | Conditions |

|---|---|---|---|---|

| Aldol Condensation | Benzaldehyde, Acetophenone | β-Hydroxy Ketone | 87 | CH₂Cl₂, 25°C, 6h |

| Friedel-Crafts Alkylation | Indole, Styrene Oxide | 3-Substituted Indole | 92 | Toluene, 60°C, 12h |

| Asymmetric α-Amination | Propanal, Diethyl Azodicarboxylate | (R)-α-Amino Aldehyde | 95 | THF, -20°C, 24h |

Oxidation and Reduction Reactions

Oxidation of Alcohols :

promotes the oxidation of primary alcohols to aldehydes using tert-butyl hydroperoxide (TBHP) as an oxidant. For example, benzyl alcohol converts to benzaldehyde with 89% efficiency at 80°C.

Reduction of Nitro Compounds :

Acts as a catalyst in the hydrogenation of nitrobenzene to aniline under gas (1 atm), achieving 78% conversion in ethanol at 50°C.

Substitution and Condensation Reactions

-

Glycosylation : Enhances the formation of glycosidic bonds in carbohydrate chemistry, producing disaccharides with >80% yield .

-

Mannich Reaction : Mediates three-component condensations between aldehydes, amines, and ketones to generate β-amino carbonyl compounds .

Mechanistic Insight :

The triflate anions () weakly coordinate to , creating a highly electrophilic metal center. This activates substrates like aldehydes for nucleophilic attack, as shown in the proposed mechanism for aldol condensation:

Comparative Analysis with Other Lanthanide Triflates

exhibits distinct advantages over related compounds due to its intermediate Lewis acidity and solubility profile:

Table 2: Comparison of Lanthanide Triflates

| Compound | Lewis Acidity (pKa) | Solubility in CH₂Cl₂ | Preferred Reactions |

|---|---|---|---|

| 1.2 | High | Reductions, Cycloadditions | |

| 0.9 | Moderate | Hydroaminations | |

| 1.5 | High | Asymmetric Catalysis, Aldol | |

| 2.3 | Low | High-Temperature Oxidations |

Scientific Research Applications

Catalytic Applications

Thulium(III) trifluoromethanesulfonate serves as an effective catalyst in several organic reactions:

-

Asymmetric Alpha-Amination :

- Used to introduce amine groups into substrates selectively.

- This reaction is crucial for synthesizing pharmaceuticals and biologically active compounds.

-

Cycloadditions :

- Facilitates the formation of cyclic structures from linear precursors.

- Important in the synthesis of complex organic molecules.

-

Benzyl Etherification :

- Catalyzes the conversion of alcohols to benzyl ethers, enhancing the stability and solubility of compounds during synthesis.

-

Condensation Reactions :

- Engages in the condensation of aldehydes, amines, and vinyl ethers, leading to the formation of various carbon-carbon bonds essential for building complex molecules.

-

Glycosylation :

- Promotes the formation of glycosidic bonds in carbohydrate chemistry, which is vital for synthesizing glycosides and oligosaccharides.

Asymmetric Synthesis

A study demonstrated the use of thulium(III) trifluoromethanesulfonate in an asymmetric alpha-amination reaction, yielding high enantiomeric excess in the product. The reaction conditions were optimized to achieve maximum selectivity, showcasing its utility in producing chiral amines necessary for drug development .

Cycloaddition Reactions

In another investigation, thulium triflate was employed in cycloaddition reactions involving dienes and dienophiles. The results indicated that the catalyst significantly enhanced reaction rates and yields compared to traditional methods, making it a preferred choice for synthetic chemists aiming to construct complex cyclic frameworks efficiently .

Data Table: Comparative Analysis of Catalysts

| Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Thulium(III) trifluoromethanesulfonate | Asymmetric Alpha-Amination | 85 | 95 |

| Thulium(III) trifluoromethanesulfonate | Cycloaddition | 90 | N/A |

| Other Metal Catalysts | Various | Varies | Varies |

Mechanism of Action

The mechanism by which thulium(III) trifluoromethanesulfonate xhydrate exerts its catalytic effects involves the activation of substrates through coordination with the thulium ion. This coordination facilitates the formation of reactive intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .

Comparison with Similar Compounds

Other Thulium(III) Salts

Thulium(III) salts with different anions exhibit distinct physicochemical and catalytic properties:

Key Differences :

- Solubility : Tm triflate is highly soluble in organic solvents (e.g., THF, dichloromethane) due to the trifluoromethanesulfonate anion’s low nucleophilicity, whereas Tm nitrate and oxalate are more water-soluble .

- Catalytic Activity : Triflates are superior Lewis acids compared to nitrates or oxalates, enabling efficient activation of substrates in C–C bond-forming reactions .

Trifluoromethanesulfonate Salts of Other Metals

Metal triflates are widely used in catalysis. Comparative analysis with Tm(CF₃SO₃)₃·xH₂O reveals:

Key Differences :

- Lewis Acidity : Scandium triflate (Sc(CF₃SO₃)₃) exhibits stronger Lewis acidity than Tm triflate due to Sc³⁺’s smaller ionic radius and higher charge density, making it more reactive in electrophilic activations .

- Thermal Stability : Tm triflate decomposes above 250°C, comparable to Sc triflate but superior to Zn triflate (~200°C), allowing its use in high-temperature reactions .

- Cost and Availability : Thulium, as a heavy lanthanide, is less abundant than Sc or Zn, increasing Tm triflate’s cost. However, its moderate acidity and selectivity justify its use in niche applications .

Hydrated vs. Anhydrous Forms

Hydration significantly impacts reactivity:

- Tm(CF₃SO₃)₃·xH₂O : The hydrate form improves solubility in polar aprotic solvents (e.g., 1,4-dioxane, dichloromethane), critical for homogeneous catalysis .

- Tm₂(SO₄)₃·8H₂O : In contrast, Thulium(III) sulfate octahydrate (CAS 13778-40-0) is water-soluble but less effective in organic media due to sulfate’s high nucleophilicity .

Biological Activity

Thulium(III) trifluoromethanesulfonate xhydrate (CAS No. 141478-68-4) is a rare earth metal compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 616.14 g/mol

- Appearance : White powder

- Solubility : Soluble in water

- Purity : Typically >98% .

Biological Activity

The biological activity of this compound is primarily explored in the context of its interactions with biological systems, particularly in medicinal chemistry and biochemistry.

- Catalytic Properties : Thulium(III) trifluoromethanesulfonate has been utilized as a catalyst in various organic reactions, including asymmetric alpha-amination and cycloadditions. Its ability to facilitate these reactions suggests potential applications in drug synthesis and development .

- Interaction with Biological Molecules : Research indicates that thulium compounds can interact with nucleic acids and proteins, potentially influencing cellular processes. The trifluoromethanesulfonate group may enhance solubility and reactivity, facilitating these interactions .

- Toxicological Profile : While thulium compounds are generally considered safe at low concentrations, higher doses can lead to toxicity. Symptoms of exposure include skin irritation, eye damage, and respiratory issues due to inhalation of dust or mists .

Case Studies and Research Findings

Several studies have investigated the biological implications of thulium compounds:

- Study on Antimicrobial Activity : A study demonstrated that thulium(III) trifluoromethanesulfonate exhibited antimicrobial properties against certain bacterial strains, suggesting its potential as an antibacterial agent in pharmaceutical applications .

- Research on Drug Delivery Systems : Thulium compounds have been explored for use in drug delivery systems due to their unique physicochemical properties. Their ability to form stable complexes with various drugs may enhance the bioavailability and efficacy of therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing Thulium(III) trifluoromethanesulfonate xHydrate?

Methodological Answer:

Thulium(III) trifluoromethanesulfonate (Tm(OTf)₃·xH₂O) is typically synthesized by reacting thulium oxide (Tm₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) under controlled conditions. A common procedure involves dissolving Tm₂O₃ in anhydrous triflic acid at elevated temperatures (60–80°C) under an inert atmosphere (e.g., argon) to prevent hydrolysis . The resulting solution is filtered, and the product is crystallized by slow evaporation.

Characterization involves:

- Elemental analysis to confirm stoichiometry.

- X-ray crystallography for structural elucidation (e.g., coordination geometry and hydration state) .

- FT-IR spectroscopy to verify triflate ligand coordination (peaks at ~1220 cm⁻¹ for asymmetric S-O stretching and ~1030 cm⁻¹ for symmetric stretching) .

- Thermogravimetric analysis (TGA) to determine the hydration number (x) by mass loss upon dehydration .

Basic Question: What are the critical safety and storage protocols for handling Tm(OTf)₃·xH₂O in laboratory settings?

Methodological Answer:

- Safety Precautions :

- Use personal protective equipment (PPE) : nitrile gloves, lab coat, and safety goggles. Avoid skin contact, as the compound may cause irritation .

- Work in a fume hood to prevent inhalation of fine particles.

- In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Storage :

- Store under anhydrous conditions in a desiccator with P₂O₅ or molecular sieves to prevent hydration/dehydration cycles.

- Use airtight containers made of glass or PTFE, as triflates can react with metals .

Advanced Question: How does the ionic radius of Tm³⁺ influence its efficacy as a Lewis acid catalyst in organic reactions?

Methodological Answer:

The ionic radius of Tm³⁺ (0.994 Å, 8-coordinate) affects its Lewis acidity and coordination flexibility. Compared to smaller lanthanides (e.g., Sc³⁺, 0.870 Å), Tm³⁺ exhibits moderate Lewis acidity, making it suitable for reactions requiring balanced electrophilicity, such as asymmetric Friedel-Crafts alkylation .

- Coordination Geometry : Tm³⁺ typically adopts 8–9 coordinate geometries, enabling stabilization of transition states in cycloaddition or alkylation reactions.

- Reaction Example : In Diels-Alder reactions, Tm(OTf)₃·xH₂O outperforms larger lanthanides (e.g., La³⁺) due to optimal charge density, enhancing enantioselectivity when paired with chiral ligands .

Advanced Question: What strategies optimize reaction yields when using Tm(OTf)₃·xH₂O in microwave-assisted syntheses?

Methodological Answer:

Microwave-assisted reactions with Tm(OTf)₃·xH₂O require:

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile or DMF) to enhance microwave absorption and ion dissociation .

- Temperature Control : Maintain 150–170°C for rapid activation without decomposing the triflate (decomposition observed >200°C) .

- Catalyst Loading : Optimize between 5–10 mol% to balance reactivity and side reactions (e.g., hydrolysis). Excess catalyst may lead to byproduct formation .

- Inert Atmosphere : Conduct reactions under argon to prevent moisture-induced deactivation .

Advanced Question: How should researchers resolve contradictions in reported catalytic activity of Tm(OTf)₃·xH₂O across studies?

Methodological Answer:

Discrepancies often arise from:

- Hydration State Variability : Differences in xH₂O content (e.g., x = 0 vs. x = 3) alter Lewis acidity. Characterize hydration via TGA before use .

- Purity Levels : Commercial samples may contain impurities (e.g., residual triflic acid). Purify via recrystallization from anhydrous ethanol .

- Reaction Conditions : Compare solvent polarity, temperature, and substrate ratios. For example, higher enantioselectivity in CH₂Cl₂ vs. THF correlates with improved ion pairing .

Advanced Question: What advanced analytical techniques are essential for studying Tm(OTf)₃·xH₂O in coordination chemistry?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS) : Probes local Tm³⁺ coordination environment and oxidation state .

- NMR Spectroscopy : ¹⁹F NMR tracks triflate ligand dynamics (δ = −78 ppm for free CF₃SO₃⁻) .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure ligand substitution rates, critical for mechanistic insights .

- Mass Spectrometry (ESI-MS) : Identifies ion pairs (e.g., [Tm(OTf)₂]⁺) in solution-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.